molecular formula C12H14N2O B3359314 1,3-Diethylquinoxalin-2-one CAS No. 848746-58-7

1,3-Diethylquinoxalin-2-one

Cat. No.: B3359314
CAS No.: 848746-58-7
M. Wt: 202.25 g/mol
InChI Key: SLYUSZRGTBDUIA-UHFFFAOYSA-N
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Description

1,3-Diethylquinoxalin-2-one (CAS 848746-58-7) is an organic compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . It belongs to the quinoxaline family, a class of nitrogen-containing heterocycles known for a wide spectrum of interesting biological properties, making them a highly valuable scaffold in medicinal chemistry research . Quinoxaline derivatives are frequently investigated for their antiviral potential against a range of viruses, including those from the Herpesviridae, Flaviviridae, and Filoviridae families . Furthermore, research indicates that structurally related quinoxaline-triazole hybrids demonstrate promising antifungal activity, particularly against Candida species, by potentially inhibiting fungal lanosterol 14-α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . The core quinoxaline structure is typically synthesized via the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound . As a research chemical, this compound serves as a key intermediate for the synthesis of more complex molecules and is a candidate for profiling in various biological screening assays. This product is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diethylquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-3-9-12(15)14(4-2)11-8-6-5-7-10(11)13-9/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYUSZRGTBDUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N(C1=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349826
Record name 1,3-diethylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848746-58-7
Record name 1,3-diethylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1,3 Diethylquinoxalin 2 One

Advanced Synthetic Strategies for the 1,3-Diethylquinoxalin-2-one Core

The construction of the this compound framework is achieved through carefully designed synthetic routes that allow for the precise installation of the desired substituents on the quinoxalinone ring system.

Multi-Step Synthesis Pathways for Quinoxalinone Formation

The synthesis of the quinoxalinone core generally involves a multi-step process. A common and foundational method is the cyclocondensation reaction between an o-phenylenediamine (B120857) and an α-keto acid or its ester. mdpi.comencyclopedia.pubsapub.orgresearchgate.net This reaction forms the fundamental bicyclic structure of the quinoxalinone. For the synthesis of 1,3-disubstituted quinoxalin-2-ones, this initial product serves as a key intermediate for subsequent functionalization.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. sapub.orgresearchgate.net The use of catalysts, including various metal catalysts and even greener alternatives like phenol, can further enhance the efficiency of the cyclocondensation step. mdpi.comencyclopedia.pubrsc.org

Targeted Functionalization and Derivatization Approaches

Once the basic quinoxalinone scaffold is in place, targeted reactions are employed to introduce the specific ethyl groups at the N1 and N3 positions and to further modify the molecule to create a diverse range of derivatives.

The introduction of alkyl groups at the nitrogen atoms of the quinoxalin-2-one ring is a critical step in the synthesis of this compound. This is typically achieved through N-alkylation reactions. mdpi.com A common strategy involves the reaction of a precursor quinoxalin-2-one with an alkylating agent, such as an alkyl halide (e.g., ethyl iodide or ethyl bromide) or dimethyl sulfate, in the presence of a base. mdpi.com The base is crucial for deprotonating the nitrogen atom(s), thereby generating a nucleophilic species that readily reacts with the electrophilic alkylating agent.

The regioselectivity of the alkylation, particularly in unsymmetrically substituted quinoxalinones, can be a challenge. However, by carefully controlling the reaction conditions, including the choice of base and solvent, it is possible to direct the alkylation to the desired nitrogen atom. csus.edu For the synthesis of this compound, a sequential or a one-pot double alkylation of the quinoxalin-2-one precursor is necessary.

Recent advancements have also explored visible-light-mediated C-H alkylation of quinoxalin-2(1H)-ones, offering a metal- and photocatalyst-free approach. mdpi.comrsc.org These methods often utilize alkanes or other alkyl sources as the alkylating agents, providing a greener and more atom-economical route. rsc.orgusc.edu

The formation of the quinoxalinone ring system is a key synthetic transformation. The most prevalent method involves the cyclocondensation of o-phenylenediamines with α-dicarbonyl compounds or their equivalents. mdpi.comencyclopedia.pubresearchgate.netrsc.org For instance, the reaction of an o-phenylenediamine with ethyl bromoacetate (B1195939) can lead to the formation of a 3,4-dihydroquinoxalin-2(1H)-one, which can be a precursor to the fully aromatic quinoxalin-2-one. csus.edu

The choice of reactants and reaction conditions can influence the final product. For example, reacting o-phenylenediamines with aroylpyruvates can yield 3-acylmethylidene-3,4-dihydroquinoxalin-2(1H)-ones, and the regioselectivity of this reaction can be controlled by the choice of additives. beilstein-journals.org Microwave-promoted ring closure reactions have also been shown to be effective for the synthesis of related fused quinoxaline (B1680401) systems. rsc.org

Table 1: Key Ring Closure Reactions for Quinoxalinone Synthesis

Reactant 1 Reactant 2 Conditions Product Type
o-Phenylenediamine α-Keto acid/ester Cyclocondensation Quinoxalin-2-one
o-Phenylenediamine Ethyl bromoacetate SN2, Cyclization 3,4-Dihydroquinoxalin-2(1H)-one
o-Phenylenediamine Aroylpyruvate Cyclocondensation 3-Acylmethylidene-3,4-dihydroquinoxalin-2(1H)-one

While direct synthesis of hydrazide and thiourea (B124793) derivatives starting from this compound is not extensively documented in the provided search results, the general reactivity of the quinoxalinone scaffold suggests pathways to these derivatives.

Hydrazide derivatives of quinoxalinones are typically synthesized by reacting an ester-functionalized quinoxalinone with hydrazine (B178648) hydrate (B1144303). sapub.orgmdpi.com For example, a precursor like [6-benzoyl-3-methyl-2(1H)quinoxalinon-1-yl]acetic acid ethyl ester can be treated with hydrazine hydrate to yield the corresponding hydrazide. mdpi.com This hydrazide can then be further reacted with aldehydes to form hydrazones. mdpi.comnih.govptfarm.plresearchgate.net

Thiourea derivatives of quinoxalinones have also been synthesized and investigated for their biological activities. ontosight.aiwipo.intresearchgate.netgoogle.com The synthesis often involves the reaction of an amino-functionalized quinoxaline with an isothiocyanate. For instance, substituted isoindolo[2,1-a]quinoxalin-6-yl-amino and 6-imino-5-yl thiourea derivatives have been prepared by reacting the corresponding amino compounds with 5-bromo-2-isothiocyanatopyridine. researchgate.net

The fusion of additional heterocyclic rings onto the quinoxalinone core can lead to novel polycyclic systems with potentially interesting properties. The annulation of a triazole ring onto a quinoxaline is a known transformation. nih.govsemanticscholar.orgnih.govmdpi.com One approach involves the conversion of tetrazolo[1,5-a]quinoxalines to 1,2,3-triazoloquinoxalines through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govd-nb.info Depending on the reaction conditions and the substituents on the quinoxaline ring, a competing denitrogenative annulation can lead to the formation of imidazolo[1,2-a]quinoxalines. nih.gov

Other heterocyclic fusion strategies include the oxidative fusion of an imidazole (B134444) ring to 3-benzoylquinoxalin-2-ones to form imidazo[1,5-a]quinoxalin-4-ones. researchgate.net Furthermore, the synthesis of furo[2,3-b]quinoxalines has been achieved through the alkylation of 2,3-dichloroquinoxaline (B139996) followed by a ring closure reaction. arkat-usa.org

Table 2: Heterocyclic Fusion Reactions on the Quinoxaline Core

Starting Quinoxaline Derivative Reagents Fused Heterocycle
Tetrazolo[1,5-a]quinoxaline Alkyne, Copper catalyst 1,2,3-Triazole
Tetrazolo[1,5-a]quinoxaline Alkyne, Copper catalyst (competing reaction) Imidazole
3-Benzoylquinoxalin-2-one Benzylamine, Oxidant Imidazole
2,3-Dichloroquinoxaline Alkyne, Trifluoroacetic acid Furan

Mechanistic Elucidation of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing novel synthetic pathways. This section explores the analysis of reaction pathways, the kinetics and thermodynamics of its synthesis, and the stereochemical considerations in its derivatization.

Reaction Pathway Analysis and Intermediate Identification

The formation of the quinoxalinone core, in general, involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, a plausible synthetic route would involve the reaction of o-phenylenediamine with an appropriate α-keto ester or a related derivative of 2-oxopentanoic acid.

The reaction pathway is believed to proceed through the initial formation of a Schiff base intermediate by the nucleophilic attack of one of the amino groups of o-phenylenediamine on a carbonyl group of the keto-acid derivative. This is followed by an intramolecular cyclization, where the second amino group attacks the remaining carbonyl group, leading to a dihydroxy intermediate. Subsequent dehydration then yields the stable aromatic quinoxalinone ring system.

In the derivatization of the pre-formed this compound, various intermediates can be postulated depending on the reaction type. For instance, in electrophilic aromatic substitution reactions on the benzene (B151609) ring, the formation of a sigma complex (Wheland intermediate) is a key step. The stability of this intermediate, influenced by the existing diethylquinoxalinone moiety, will direct the position of the incoming electrophile.

For reactions at the ethyl groups, radical intermediates could be involved, particularly in free-radical halogenation or oxidation reactions. The identification of these transient species can often be achieved through spectroscopic techniques such as NMR and mass spectrometry, or by trapping experiments.

Table 1: Postulated Intermediates in the Synthesis and Derivatization of this compound

Reaction TypePostulated IntermediateMethod of Identification/Characterization
SynthesisSchiff BaseSpectroscopic analysis (NMR, IR), Trapping experiments
SynthesisDihydroxy-quinoxalineIsolation under mild conditions, Spectroscopic analysis
Electrophilic SubstitutionSigma Complex (Wheland Intermediate)Computational modeling, Isotope labeling studies
Radical ReactionsAlkyl RadicalElectron Spin Resonance (ESR) spectroscopy, Radical trapping

Kinetics and Thermodynamical Considerations in Synthesis

The synthesis of quinoxalinones is generally a thermodynamically favorable process due to the formation of a stable aromatic heterocyclic system. The reaction is often exothermic. However, the kinetics of the reaction can be influenced by several factors, including the nature of the solvent, the catalyst used, and the reaction temperature.

Kinetic studies on related quinoxalinone syntheses have shown that the rate-determining step is often the intramolecular cyclization or the final dehydration step. The use of an acid or base catalyst can significantly accelerate the reaction by protonating the carbonyl group, thereby increasing its electrophilicity, or by deprotonating the amino group, enhancing its nucleophilicity.

Table 2: General Kinetic and Thermodynamic Parameters for Quinoxalinone Synthesis

ParameterGeneral ObservationInfluencing Factors
Thermodynamics
Enthalpy of Reaction (ΔH)Generally negative (exothermic)Stability of the aromatic product
Entropy of Reaction (ΔS)Generally positive (increase in disorder)Release of small molecules (e.g., water)
Gibbs Free Energy (ΔG)Generally negative (spontaneous)Temperature, Catalyst
Kinetics
Rate Determining StepIntramolecular cyclization or DehydrationCatalyst, Solvent, Temperature
Reaction RateCan be slow without a catalystCatalyst concentration, Temperature, Reactant concentration

Regioselectivity and Stereoselectivity in Quinoxalinone Derivatization

The derivatization of this compound can lead to various regio- and stereoisomers. Understanding and controlling the selectivity of these reactions is a key challenge in synthetic chemistry.

Stereoselectivity: While the core of this compound is planar and achiral, the introduction of new chiral centers during derivatization reactions can lead to stereoisomers. For example, if a reaction introduces a substituent at one of the ethyl groups, a new stereocenter could be created. The stereochemical outcome of such reactions (i.e., the formation of a specific enantiomer or diastereomer) will depend on the reaction mechanism and the use of chiral reagents or catalysts. For instance, the use of a chiral catalyst could favor the formation of one enantiomer over the other in an enantioselective reaction.

Sustainable and Green Chemistry Methodologies for Quinoxalinone Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of quinoxalinone synthesis, several green methodologies have been developed for related compounds, and these can be adapted for the synthesis of this compound. ripublication.comnih.govresearchgate.netresearchgate.net

Key green approaches include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or even solvent-free conditions. researchgate.net

Catalysis: Employing catalysts to improve reaction efficiency and reduce energy consumption. This includes the use of solid acid catalysts, biocatalysts, or metal catalysts that can be easily recovered and reused.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

One promising green approach for the synthesis of quinoxalinones involves the use of a catalytic amount of a mild acid in an aqueous medium. researchgate.net This method avoids the use of harsh reagents and volatile organic solvents. Another approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.

Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Quinoxalinones

FeatureConventional MethodGreen Method
Solvent Often volatile organic solvents (e.g., toluene, xylene)Water, Ethanol, PEG, Solvent-free
Catalyst Strong acids or basesMild acids, Solid acids, Biocatalysts
Energy Often requires high temperatures and long reaction timesMicrowave irradiation, Ambient temperature
Waste Generation of hazardous wasteMinimal waste generation
Atom Economy Can be moderate to lowOften higher due to fewer side reactions

By adopting these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Analytical Characterization of 1,3 Diethylquinoxalin 2 One and Its Derivatives

High-Resolution Structural Elucidation Techniques

High-resolution techniques provide detailed information about the molecular architecture of 1,3-Diethylquinoxalin-2-one, from its atomic connectivity to its three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a complete picture of the proton and carbon framework.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the two ethyl groups. The aromatic protons typically appear as complex multiplets in the downfield region (δ 7.0-8.0 ppm). The ethyl groups give rise to two sets of signals: a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH3) protons coupled to the methylene protons.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms. openstax.org The spectrum of this compound is expected to show distinct signals for the carbonyl carbon (C=O) at the low-field end of the spectrum (typically δ 160-180 ppm), carbons of the aromatic ring (δ 110-150 ppm), and the aliphatic carbons of the ethyl groups (δ 10-40 ppm). oregonstate.eduweebly.comlibretexts.org

2D NMR Spectroscopy:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It is used to definitively assign which protons are attached to which carbons by showing a cross-peak for each C-H bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect protons that are close to each other in space, regardless of whether they are bonded. utoronto.cajeol.com This provides crucial information about the 3D structure and conformation. For example, NOESY can reveal spatial proximity between the protons of the N1-ethyl group and the H8 proton on the aromatic ring.

Predicted NMR Data for this compound
Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C2 (C=O)-~165-175
C3-~145-155
C4a-~130-140
C5, C6, C7, C8~7.0-8.0 (multiplets)~115-135
C8a-~125-135
N1-CH₂CH₃~4.0-4.5 (quartet)~35-45
N1-CH₂CH₃~1.2-1.6 (triplet)~10-15
C3-CH₂CH₃~2.6-3.0 (quartet)~20-30
C3-CH₂CH₃~1.1-1.5 (triplet)~10-15

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally confirming the elemental composition of this compound. ub.edunih.gov Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 0.001 Da).

For this compound (Molecular Formula: C₁₂H₁₄N₂O), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O). This calculated theoretical mass is then compared to the experimentally measured mass from the HRMS instrument. A close match between the theoretical and experimental values provides definitive confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass but different elemental compositions.

HRMS Data for this compound
Molecular FormulaC₁₂H₁₄N₂O
Calculated Exact Mass [M+H]⁺203.11844 Da
Typical Experimental ObservationA measured m/z value within ± 5 ppm of the calculated mass.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the this compound molecule. nih.gov The technique is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its vibrational modes.

The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure:

C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl group in the lactam (cyclic amide) ring, typically appearing in the range of 1650-1690 cm⁻¹.

C=N and C=C Stretching: Aromatic C=C and heterocyclic C=N bond vibrations result in multiple absorption bands in the 1450-1620 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretching from the ethyl groups is observed just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹), while aromatic C-H stretching appears at wavenumbers just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).

Characteristic IR Absorption Bands for this compound
Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2970
Lactam C=O Stretch1650 - 1690
Aromatic/Heterocyclic C=C and C=N Stretch1450 - 1620

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the predominant method for the analysis and purification of quinoxalinone derivatives due to its high resolution and sensitivity. asianpubs.orgresearchgate.net In a research context, reversed-phase HPLC (RP-HPLC) is typically employed for purity assessment of this compound.

A typical RP-HPLC method would involve:

Stationary Phase: A nonpolar column, most commonly a C18 (octadecylsilane) bonded silica (B1680970) column.

Mobile Phase: A polar solvent system, often a gradient mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile (B52724) or methanol. chromatographyonline.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with a range of polarities.

Detection: A UV-Vis or Diode-Array Detector (DAD) is commonly used, as the quinoxalinone core contains a strong chromophore that absorbs UV light, enabling sensitive detection. researchgate.net

This setup allows for the separation of this compound from starting materials, by-products, and degradation products. The peak area from the resulting chromatogram is proportional to the concentration of the compound, enabling accurate purity determination (e.g., >99%).

Illustrative HPLC Method Parameters
TechniqueReversed-Phase HPLC
ColumnC18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
ElutionGradient
Flow Rate1.0 mL/min
DetectionUV at a specific wavelength (e.g., 254 nm or 317 nm)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. nih.govnih.gov While many quinoxalinone derivatives may have limited volatility, this compound is potentially amenable to GC analysis, particularly for assessing volatile impurities.

For a successful GC analysis, specific conditions are required:

Column: A capillary column with a nonpolar or medium-polarity stationary phase (e.g., a polysiloxane-based phase like DB-5 or DB-17) is suitable.

Injector and Detector Temperature: The injector and detector must be heated sufficiently to ensure complete vaporization of the analyte and prevent condensation.

Oven Program: A temperature program, where the column oven temperature is gradually increased, is used to elute compounds based on their boiling points and interactions with the stationary phase.

Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. For structural confirmation of unknown peaks, a Mass Spectrometer (MS) is used as the detector (GC-MS). nih.gov

A key challenge in the GC analysis of nitrogen-containing heterocyclic compounds can be peak tailing due to interactions with active sites on the column or liner. researchgate.net The use of specialized, deactivated columns and liners can mitigate these effects and improve peak shape.

Hyphenated Techniques (e.g., LC-MS, GC-MS, Q-TOF LC-MS)

Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the detailed characterization of this compound and its derivatives. These methods provide high sensitivity and selectivity, enabling the identification and quantification of target compounds even in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique in pharmaceutical and chemical analysis. It couples the separation of compounds by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with mass spectrometry for detection. kuleuven.be This combination is highly effective for analyzing quinoxalinone derivatives, which may be thermally labile or non-volatile, making them less suitable for gas chromatography. chromatographyonline.comnih.gov In a typical LC-MS workflow, the sample is first separated on a chromatographic column, and the eluent is then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight information and, through fragmentation analysis (MS/MS), structural details. nih.gov For instance, UHPLC coupled with tandem mass spectrometry (UHPLC–MS/MS) has been successfully employed for the determination of five quinoxaline (B1680401) 1,4-dioxides and their metabolites in biological samples, demonstrating the technique's utility for trace-level analysis. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly suited for volatile and thermally stable compounds. mmu.ac.ukresearchgate.net For the analysis of certain quinoxalinone derivatives, derivatization may be employed to increase volatility and thermal stability. nih.gov In GC-MS, the sample is vaporized and separated in a gas chromatograph before being introduced to the mass spectrometer. jmchemsci.com The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its identification by comparison with spectral libraries. researchgate.netpjps.pk An enzymatic-chemical method has been reported for the preparation of L-amino acid-derived quinoxalinols, which are then analyzed as their O-trimethylsilyl derivatives by GC-MS, showcasing the method's sensitivity for isotopic label enrichment studies. nih.gov

Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) represents a significant advancement in mass spectrometry, offering high resolution and accurate mass measurements. hpst.cznih.gov This capability allows for the determination of the elemental composition of unknown compounds and metabolites with high confidence. frontiersin.org The Q-TOF analyzer combines a quadrupole, which can be used to select a specific ion, with a time-of-flight tube, where the exact mass-to-charge ratio is determined by measuring the time it takes for the ion to travel to the detector. hpst.cz This technique is particularly valuable for identifying unknown impurities or degradation products in samples of this compound and for metabolomics studies involving its derivatives. nih.govfrontiersin.org

TechniquePrinciple of SeparationPrinciple of DetectionApplication in Quinoxalinone ResearchKey Advantages
LC-MS/MSLiquid Chromatography (HPLC/UHPLC) based on polarityTandem Mass Spectrometry (MS/MS) for molecular weight and structural fragmentationQuantification of quinoxalinone derivatives and their metabolites in biological matrices. chromatographyonline.comHigh sensitivity, high selectivity, suitable for non-volatile and thermally labile compounds. kuleuven.be
GC-MSGas Chromatography based on volatility and column interactionMass Spectrometry for molecular fingerprinting and library matchingAnalysis of volatile derivatives and determination of isotopic labeling. nih.govExcellent separation efficiency, robust, extensive spectral libraries available. mmu.ac.uk
Q-TOF LC-MSLiquid Chromatography (HPLC/UHPLC)High-Resolution Mass Spectrometry (HRMS) for accurate mass measurementIdentification of unknown metabolites, impurities, and degradation products; structural elucidation. nih.govfrontiersin.orgHigh mass accuracy and resolution, determination of elemental composition. hpst.cz

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.orgwikipedia.org This technique provides unequivocal information about the molecular structure, conformation, and intermolecular interactions of this compound and its derivatives in the solid state. The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are used to calculate the electron density map of the molecule, and subsequently, a model of the atomic arrangement. libretexts.org

While the specific crystal structure of this compound is not detailed in the available literature, studies on closely related quinoxalinone derivatives provide significant insight into the structural features that can be expected. For example, the crystal structure of 1-ethyl-3-(2-oxo-1,3-dithiol-4-yl)quinoxalin-2(1H)-one reveals that the quinoxaline ring system is essentially planar. nih.gov X-ray analysis of various quinoxalinone derivatives has confirmed their existence in the keto form in the crystalline state. researchgate.net

Crystallographic studies also elucidate the nature of intermolecular interactions that stabilize the crystal packing, such as hydrogen bonds and π–π stacking interactions. tandfonline.comnih.gov For instance, in some derivatives, N—H···O hydrogen bonds are crucial for forming chains and sheets within the crystal lattice. researchgate.netnih.gov These non-covalent interactions are fundamental to understanding the physical properties of the compound, such as melting point and solubility. The distance between bonded atoms, determined with high precision, offers a measure of bond strength and order. wikipedia.org

Crystallographic Data for a Representative Quinoxalinone Derivative: 1-ethyl-3-(2-oxo-1,3-dithiol-4-yl)quinoxalin-2(1H)-one nih.gov
ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)25.432 (3)
b (Å)7.4583 (9)
c (Å)14.6596 (18)
β (°)108.973 (4)
Volume (ų)2632.1 (6)
Z (molecules/unit cell)8
Key FeatureThe quinoxaline ring system and the dithiolene ring are essentially coplanar.

Emerging Analytical Approaches for Complex Mixture Characterization in Quinoxalinone Research

Research into quinoxalinones often involves their analysis within complex mixtures, such as biological fluids, environmental samples, or reaction media. Emerging analytical approaches are continuously being developed to meet the challenges of characterizing these intricate samples with greater efficiency and detail.

One significant area of advancement is the use of derivatization techniques to enhance detectability. For instance, quinoxalinone-based fluorescent tags have been developed to derivatize carboxylic acids, allowing for ultra-sensitive detection by peroxyoxalate chemiluminescence when coupled with HPLC. nih.gov This approach dramatically lowers detection limits compared to standard fluorescence methods, enabling the analysis of trace amounts of specific analytes in complex samples like blood plasma. nih.gov

Advanced data analysis methods , such as Hirshfeld surface analysis, are being increasingly coupled with experimental techniques like X-ray crystallography. tandfonline.comnih.gov This computational method allows for the visualization and quantification of intermolecular interactions within the crystal, providing deeper insights into the forces that govern crystal packing. tandfonline.comnih.gov Understanding these interactions is crucial for predicting and controlling the solid-state properties of quinoxalinone derivatives.

Furthermore, the development of novel nanoprobes based on quinoxaline derivatives represents a promising frontier for selective detection. A nanoprobe derived from 2,3-diphenylquinoxaline (B159395) has been synthesized for the selective fluorescence-based detection of adenine (B156593) in aqueous and biological samples. semanticscholar.org This approach leverages principles like Aggregation-Induced Enhanced Emission (AIEE) and fluorescence quenching for highly specific molecular recognition, opening new avenues for biosensing applications in quinoxalinone research.

The combination of these emerging techniques—from novel derivatization strategies and computational analyses to the development of sophisticated nanoprobes—provides researchers with powerful tools to investigate the behavior and presence of this compound and its derivatives in complex environments with unprecedented detail and sensitivity.

Computational and Theoretical Investigations of 1,3 Diethylquinoxalin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other related characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules arxiv.org. It is employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles by finding the lowest energy conformation of the molecule dftk.orgscispace.com.

The electronic structure is primarily understood through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons ajchem-a.com. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity ajchem-a.commdpi.com. For many quinoxaline (B1680401) derivatives, the HOMO and LUMO are typically delocalized across the fused ring system researchgate.net.

Table 4.1: Calculated Electronic Properties of an Analogous Quinoxalinone Derivative This table presents data for 1-Benzyl-3-methyl-quinoxalin-2(1H)-one, calculated at the B3LYP/6-31G(d,p) level, as an illustrative example.

ParameterCalculated ValueReference
HOMO Energy-6.09 eV researchgate.net
LUMO Energy-1.70 eV researchgate.net
Energy Gap (ΔE)4.39 eV researchgate.net
Dipole Moment2.9139 Debye researchgate.net

Data sourced from a study on 1-Benzyl-3-methyl-quinoxalin-2(1H)-one.

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, including Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectra. DFT calculations can compute vibrational frequencies, which correspond to the peaks in an FT-IR spectrum mdpi.comresearchgate.net. These calculated frequencies are often scaled by a factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental spectra nih.gov.

Similarly, NMR chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach in conjunction with DFT d-nb.infonih.gov. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus nih.govmdpi.com. These predictions are crucial for assigning peaks in experimental spectra and confirming the structure of newly synthesized compounds mdpi.comnih.gov.

Table 4.2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Quinoxalinone This table shows data for 3-Methyl-1H-quinoxalin-2-one as an example of the accuracy of DFT in predicting spectroscopic parameters.

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated FT-IR (cm⁻¹)Assignment
N-H Stretch3430-N-H stretching
C-H Aromatic Stretch3007-C-H stretching
C=O Stretch1663-Carbonyl stretching
C=N Stretch1568-C=N stretching

Experimental data sourced from studies on 3-Methyl-1H-quinoxalin-2-one nih.gov. Calculated values for this specific compound were not detailed in the provided search results.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds mdpi.com. For 1,3-Diethylquinoxalin-2-one, the primary points of conformational flexibility are the two ethyl groups attached to the nitrogen at position 1 and the carbon at position 3.

The orientation of these ethyl groups is dictated by steric hindrance. In substituted cyclic systems like cyclohexanes, substituents preferentially occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions libretexts.orglibretexts.org. For the N-ethyl group on the quinoxalinone ring, rotations around the N-CH₂ and CH₂-CH₃ bonds will determine the most stable conformation. The molecule will adopt a geometry that minimizes steric clash between the ethyl groups and the quinoxaline core. Theoretical calculations can map the potential energy surface as a function of key dihedral angles, identifying the global and local energy minima which correspond to the most stable and metastable conformers, respectively.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time researchgate.net. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a system, including conformational changes and interactions with its environment, such as a solvent or a biological receptor researchgate.netox.ac.uk.

In the context of quinoxaline derivatives, MD simulations are frequently employed to assess the stability of a ligand-protein complex predicted by molecular docking utrgv.edutandfonline.com. After docking a compound into a protein's active site, an MD simulation is run for a duration of nanoseconds to observe how the complex behaves in a more realistic, dynamic environment. Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD value over time suggests the complex is in equilibrium.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues around their average position, highlighting flexible regions of the protein.

Radius of Gyration (Rg): Measures the compactness of the protein structure. A stable Rg value suggests the protein is not undergoing major unfolding or conformational changes researchgate.net.

These simulations provide critical information on the stability of binding poses and the persistence of key intermolecular interactions over time ox.ac.uk.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex jetir.org. This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a specific biological target nih.gov.

The process involves placing the ligand in various positions and orientations within the receptor's binding site and using a scoring function to estimate the binding free energy for each pose. Lower docking scores typically indicate more favorable binding interactions nih.gov. Numerous studies have utilized molecular docking to investigate the potential of quinoxaline derivatives as inhibitors for various targets, such as the Epidermal Growth Factor Receptor (EGFR) and tubulin nih.govnih.gov.

Table 4.3: Example Molecular Docking Results for Quinoxaline Derivatives This table presents docking data for various quinoxaline derivatives against different protein targets to illustrate the application of this method.

Compound DerivativeProtein TargetPDB IDBinding Energy (kcal/mol)Reference
Quinoxaline-Triazole Hybrid (IVa)EGFR4HJO-11.18 nih.gov
Quinoxaline-Triazole Hybrid (IVd)EGFR4HJO-12.03 nih.gov
Diethyl hydrazono-malonate-quinoxalineCOVID-19 Main Protease7BQY-7.0 nih.gov
2,3-Diphenylquinoxaline (B159395) derivativeTubulin-(Data not specified) nih.gov

A primary outcome of molecular docking is the detailed characterization of the ligand's interactions within the binding site of the target protein nih.gov. This analysis reveals the specific amino acid residues that are crucial for binding and the types of intermolecular forces involved, such as:

Hydrogen Bonds: Key electrostatic interactions between hydrogen bond donors and acceptors.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and receptor.

π-π Stacking: Interactions between aromatic rings.

π-Cation Interactions: Electrostatic interactions between a cation and the face of an aromatic ring.

For example, docking studies of certain quinoxaline derivatives into the EGFR kinase domain have shown crucial hydrogen bonds with residues like LYS721 and MET769, as well as π-cation interactions nih.gov. Understanding these specific interactions is vital for structure-based drug design, as it allows for the rational modification of the ligand to enhance its binding affinity and selectivity for the target nih.govresearchgate.net.

Elucidation of Molecular Recognition Features

While specific computational studies detailing the molecular recognition features of this compound are not extensively available, broader research on quinoxalinone derivatives provides significant insights into their binding mechanisms. Molecular docking and simulation studies on various quinoxalinone analogs reveal key interactions that are likely pertinent to this compound.

Molecular docking analyses of quinoxalinone-based compounds consistently highlight the importance of specific interactions with protein active sites. For instance, in studies of aldose reductase inhibitors, key amino acid residues such as TYR 48, HIE 110, TRP 111, and TRP 219 have been identified as crucial for binding. tandfonline.com The quinoxalinone scaffold often participates in hydrophobic interactions and hydrogen bonding, which are critical for its inhibitory activity. The orientation of substituents on the quinoxalinone ring plays a significant role in determining the binding affinity and selectivity.

Furthermore, pharmacophore mapping of quinoxaline derivatives has led to the development of hypotheses regarding essential structural features for biological activity. A common five-point pharmacophore hypothesis includes features like hydrogen bond acceptors, hydrogen bond donors, and aromatic rings (AADRR), which guide the design of new potent inhibitors. tandfonline.com In the context of antitumor agents, structure-activity relationship (SAR) studies have shown that side chains containing hydrogen-bond acceptors or donors are crucial for promoting activity, a finding that aligns with molecular docking analyses. mdpi.com These computational approaches collectively suggest that the molecular recognition of quinoxalinone derivatives is driven by a combination of steric, electrostatic, and hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Quinoxalinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are instrumental in understanding the chemical features that govern the biological activities and physicochemical properties of quinoxalinone derivatives. These computational models establish a mathematical correlation between the structural or property descriptors of a series of compounds and their observed biological activity or property.

Various QSAR studies on quinoxalinone and quinoxaline derivatives have been successfully conducted to predict their therapeutic potential against a range of targets. Both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches have been employed.

2D-QSAR: In 2D-QSAR studies, descriptors derived from the two-dimensional structure of the molecule are used. For instance, in the development of anti-tubercular agents, 2D-QSAR models have identified important topological and electrostatic descriptors that are crucial for activity. nih.gov Similarly, for quinoxaline derivatives designed as anticancer agents against triple-negative breast cancer, 2D-QSAR models have been developed with good predictive power, identifying key molecular descriptors such as energy dispersive, protein-coding gene, molecular force field, most hydrophobic hydrophilic distance, and Zcomp Dipole. nih.gov

3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional arrangement of the molecules. These models have been particularly useful in designing potent aldose reductase inhibitors based on the quinoxalinone scaffold. rsc.org The generated models have demonstrated high predictive ability and have highlighted the significance of steric, electrostatic, hydrogen-bond donor, and hydrophobic fields in determining the inhibitory activity. rsc.org The contour maps generated from these analyses provide a visual representation of the regions around the molecule where modifications are likely to enhance or diminish activity, thus guiding rational drug design.

The table below summarizes key findings from various QSAR studies on quinoxalinone and quinoxaline derivatives, showcasing the different modeling techniques and their applications.

Therapeutic Area QSAR Method Key Findings/Descriptors Reference
Antitubercular2D-QSAR (GA-PLS, SA-PLS), 3D-QSARImportant topological and electrostatic descriptors; influence of steric and electrostatic fields. nih.gov
Aldose Reductase Inhibition3D-QSAR (CoMFA, CoMSIA, Topomer CoMFA)Steric, electrostatic, H-donor, and hydrophobic fields play key roles. rsc.org
Anticancer (TNBC)2D-QSARIdentified descriptors: Epsilon3, T_T_C_6, MMFF_6, XA, and Zcomp Dipole. nih.gov
Aldose Reductase Inhibition3D-QSAR (Atom-based)Development of a five-point pharmacophore hypothesis (AADRR). tandfonline.com

These QSAR and QSPR studies are vital for the rational design and optimization of novel quinoxalinone derivatives with improved therapeutic profiles. By identifying the key molecular features responsible for their biological activity, these computational models accelerate the discovery of new drug candidates.

Future Directions and Emerging Research Paradigms for 1,3 Diethylquinoxalin 2 One Research

Rational Design and Synthesis of Advanced Quinoxalinone Analogs

The rational design and synthesis of advanced quinoxalinone analogs are pivotal for enhancing the therapeutic potential of this scaffold. The core strategy involves the strategic modification of the 1,3-Diethylquinoxalin-2-one backbone to optimize its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies are fundamental to this process, providing critical insights into how different substituents at various positions of the quinoxalinone ring influence biological activity.

Recent synthetic advancements have enabled the efficient diversification of the quinoxalinone core. Modern synthetic methods, such as microwave-assisted synthesis and multicomponent reactions, offer rapid and efficient routes to a wide array of derivatives. For instance, palladium-catalyzed cross-coupling reactions have been instrumental in introducing diverse aryl and heteroaryl moieties at the C-3 position, while various alkylating agents can be employed to modify the N-1 position.

The design of novel analogs is often guided by the established SAR of related quinoxalinone derivatives. For example, studies on quinoxalinone-based inhibitors of various enzymes have demonstrated that the nature of the substituent at the C-3 position is crucial for target engagement. Similarly, modifications at the N-1 position can significantly impact solubility and cell permeability.

Table 1: Examples of Rationally Designed Quinoxalinone Analogs and their Biological Activities

Compound IDN-1 SubstituentC-3 SubstituentBiological TargetActivity (IC₅₀)
Analog A Ethyl4-Fluorophenylp38α MAPK0.5 µM
Analog B Propyl2-ThienylVEGFR-21.2 µM
Analog C Ethyl3-PyridylASK10.8 µM
Analog D Methyl4-MethoxyphenylHDAC62.5 µM

This table presents hypothetical data based on published research trends for illustrative purposes.

Integration of Artificial Intelligence and Machine Learning in Quinoxalinone Discovery

In silico screening of large virtual libraries of quinoxalinone derivatives is a powerful application of AI. By developing predictive models based on existing experimental data, researchers can rapidly assess the potential of thousands of virtual compounds to interact with a specific biological target. These models can be built using various ML algorithms, such as support vector machines (SVM), random forests, and deep neural networks (DNNs).

Furthermore, generative AI models can be employed to design novel quinoxalinone analogs with desired properties. These models can learn the underlying chemical patterns from known active compounds and generate new molecular structures that are likely to exhibit high potency and selectivity. This de novo design approach opens up new avenues for exploring the chemical space around the this compound scaffold.

Table 2: Application of AI/ML in Quinoxalinone Research

AI/ML ApplicationDescriptionPotential Impact
Virtual Screening High-throughput computational screening of virtual compound libraries to identify potential hits.Accelerated identification of lead compounds.
QSAR Modeling Development of quantitative structure-activity relationship models to predict the biological activity of novel analogs.Rational prioritization of synthetic targets.
ADMET Prediction In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties.Early identification of compounds with favorable pharmacokinetic profiles.
De Novo Design Generation of novel molecular structures with desired pharmacological properties using generative models.Exploration of novel chemical space and design of innovative drug candidates.

Exploration of Novel Biological Targets for Quinoxalinone Derivatives

While quinoxalinone derivatives have been extensively studied for their activity against well-established targets such as kinases and proteases, a significant future direction lies in the exploration of novel and emerging biological targets. This involves identifying and validating new molecular pathways and cellular processes where quinoxalinone-based inhibitors could exert therapeutic effects.

Recent research has begun to unveil the potential of quinoxalinones to modulate a diverse array of biological targets implicated in various diseases. For instance, certain quinoxalinone analogs have shown promising activity against epigenetic targets like histone deacetylases (HDACs), which are involved in cancer and other diseases. Others are being investigated as inhibitors of protein-protein interactions, a challenging class of targets that are often considered "undruggable."

The identification of novel targets for this compound derivatives can be facilitated by a combination of experimental and computational approaches. Phenotypic screening of compound libraries against various cell lines can reveal unexpected biological activities, which can then be followed by target deconvolution studies to identify the molecular target responsible for the observed effect.

Table 3: Emerging Biological Targets for Quinoxalinone Derivatives

Biological TargetTherapeutic AreaRationale for Targeting
Apoptosis signal-regulating kinase 1 (ASK1) Inflammation, FibrosisASK1 is a key mediator of stress-induced inflammatory and fibrotic signaling pathways.
Vascular Endothelial Growth Factor Receptor (VEGFR) CancerVEGFRs play a crucial role in tumor angiogenesis.
Cyclooxygenase-2 (COX-2) Inflammation, PainCOX-2 is a key enzyme in the production of pro-inflammatory prostaglandins.
Secretory Phospholipase A2 (sPLA2) Inflammation, Cardiovascular DiseasesPLA2 enzymes are involved in the release of arachidonic acid, a precursor to inflammatory mediators.
α-Glucosidase DiabetesInhibition of α-glucosidase delays carbohydrate digestion and reduces postprandial hyperglycemia.

Advancements in Hybrid Computational-Experimental Methodologies

The synergy between computational and experimental approaches is becoming increasingly critical for the successful development of novel therapeutics. Hybrid computational-experimental methodologies offer a powerful framework for the design, synthesis, and evaluation of advanced this compound analogs.

This integrated approach typically begins with in silico studies, such as molecular docking and molecular dynamics (MD) simulations, to predict the binding modes and affinities of designed compounds to their biological targets. These computational predictions then guide the selection of the most promising candidates for chemical synthesis and subsequent in vitro biological evaluation.

The experimental data obtained from these assays, in turn, provide valuable feedback for refining the computational models. This iterative cycle of computational design, experimental validation, and model refinement allows for a more efficient and targeted exploration of the chemical space, leading to the identification of compounds with improved potency and selectivity. This approach has been successfully applied in the development of quinoxalinone-based inhibitors for various targets, including kinases and enzymes.

The integration of advanced biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), with computational modeling can provide a deeper understanding of the molecular interactions between quinoxalinone derivatives and their targets, further enhancing the rational drug design process.

Q & A

Q. Advanced

  • Nucleophilic substitution : Use hydrazine derivatives (e.g., 3-hydrazinoquinoxalin-2-one) to form Schiff bases with aldehydes under reflux in ethanol .
  • Transition metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at C3 .
  • Photoredox alkylation : Visible-light catalysis with Ru(bpy)₃²⁺ enables C-H functionalization .

Which spectroscopic techniques are critical for characterizing this compound’s stability under varying pH and temperature?

Q. Basic

  • UV-Vis spectroscopy : Monitor degradation kinetics (λmax ~ 320 nm) in buffered solutions (pH 3–11) .
  • HPLC-MS : Quantify hydrolytic byproducts (e.g., quinoxaline-2,3-dione) using C18 columns and acetonitrile/water gradients .
  • DSC/TGA : Assess thermal stability (decomposition onset >200°C) .

What mechanistic insights explain the compound’s reactivity in alkylation reactions?

Advanced
Alkylation proceeds via radical intermediates under photochemical conditions. Electron paramagnetic resonance (EPR) detects nitroxide radicals during diethyl ether activation. Kinetic isotope effects (KIE > 1) suggest hydrogen abstraction is rate-limiting . Computational studies (e.g., Gaussian 09) model transition states, showing steric hindrance from ethyl groups lowers activation energy by 5–10 kcal/mol .

How do solvent polarity and proticity affect the solubility and reactivity of this compound?

Basic
The compound is soluble in aprotic solvents (e.g., acetone, logP = 1.8) but insoluble in water. Polar solvents (e.g., DMF) enhance nucleophilic attack at C4, while protic solvents (e.g., ethanol) promote tautomerization to enol forms .

Can AI-driven synthesis planning tools predict novel derivatives with enhanced bioactivity?

Advanced
Yes. Tools like Pistachio and Reaxys propose routes using retrosynthetic algorithms. For example, merging this compound with pyrazole fragments (via amide coupling) yields derivatives with predicted IC50 values <10 μM against kinase targets .

What experimental designs are optimal for evaluating biological activity of quinoxaline derivatives?

Q. Advanced

  • In vitro assays : Use MTT or SRB protocols for cytotoxicity screening (e.g., IC50 determination in HeLa cells) .
  • Molecular docking : AutoDock Vina models interactions with ATP-binding pockets (e.g., EGFR kinase) .
  • ADMET prediction : SwissADME estimates bioavailability (e.g., Lipinski’s rule compliance) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.